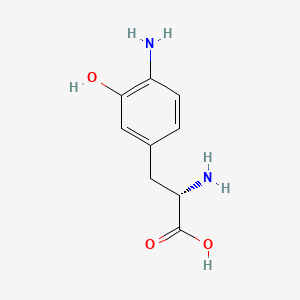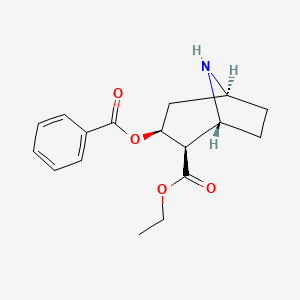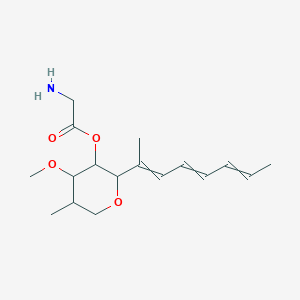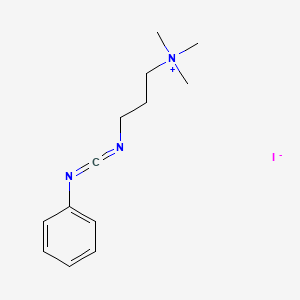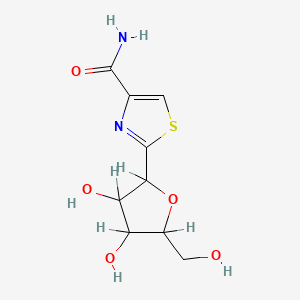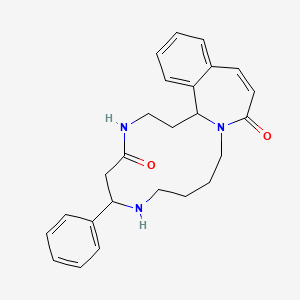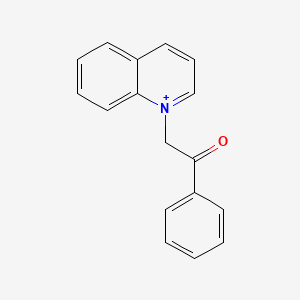
1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring system substituted with a 2-oxo-2-phenylethyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the 2-oxo-2-phenylethyl group. One common method includes the use of a Wittig reagent in a one-pot multicomponent reaction, which facilitates the formation of the desired product with high yields and minimal by-products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The absence of metal catalysts and the use of environmentally friendly solvents are often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoline: A basic structure similar to 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM but without the 2-oxo-2-phenylethyl group.
Isoquinoline: Another nitrogen-containing heterocycle with a structure similar to quinoline.
Pyrrolo[2,1-a]isoquinoline: A fused ring system with potential biological activities.
Uniqueness: this compound is unique due to the presence of the 2-oxo-2-phenylethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in synthetic chemistry and its application in various scientific fields .
Properties
Molecular Formula |
C17H14NO+ |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-phenyl-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H14NO/c19-17(15-8-2-1-3-9-15)13-18-12-6-10-14-7-4-5-11-16(14)18/h1-12H,13H2/q+1 |
InChI Key |
SZWQQHOTONBGOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



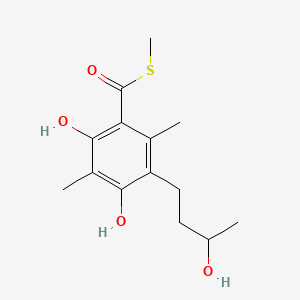
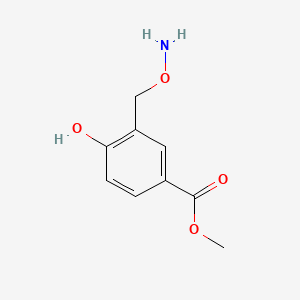
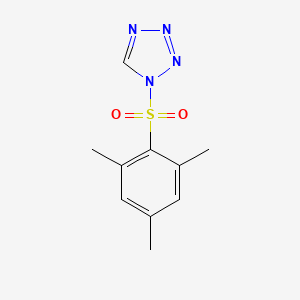
![4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1195791.png)
